1-Methoxy-4-methylpentan-3-one

Overview

Description

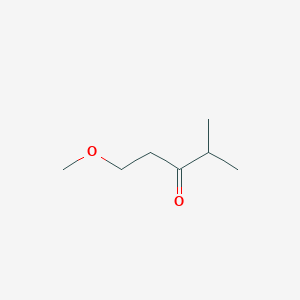

1-Methoxy-4-methylpentan-3-one, also known as Methyl isobutyl ketone (MIBK), is an organic compound. It is a colorless liquid that is used as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose .

Synthesis Analysis

At the laboratory scale, MIBK can be produced via a three-step process using acetone as the starting material. Self-condensation, a type of aldol reaction, produces diacetone alcohol, which readily dehydrates to give 4-methylpent-3-en-2-one (commonly, mesityl oxide). Mesityl oxide is then hydrogenated to give MIBK .Molecular Structure Analysis

The molecular formula of 1-Methoxy-4-methylpentan-3-one is C7H14O2. The IUPAC name is 1-methoxy-4-methyl-3-pentanol .Chemical Reactions Analysis

Methyl isobutyl ketone (MIBK, 4-methylpentan-2-one) is an organic compound with the condensed chemical formula (CH3)2CHCH2C(O)CH3 . This ketone is a colorless liquid that is used as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose .Physical And Chemical Properties Analysis

Methyl isobutyl ketone (MIBK, 4-methylpentan-2-one) is a colorless liquid with a pleasant odor . It has a density of 0.802 g/mL, a melting point of -84.7 °C, and a boiling point of 117 to 118 °C . It is soluble in water (1.91 g/100 mL at 20 °C) and has a vapor pressure of 16 mmHg at 20 °C .Scientific Research Applications

1-Methoxy-4-methylpentan-3-one: Scientific Research Applications

Solvent for Nitrocellulose and Resins: 1-Methoxy-4-methylpentan-3-one, also known as Methyl isobutyl ketone (MIBK), is commonly used as a solvent for nitrocellulose, lacquers, and certain polymers and resins. This application takes advantage of MIBK’s ability to dissolve a wide range of compounds, making it valuable in the production of coatings, films, and adhesives .

Precursor to Antiozonants in Tires: Another significant application of MIBK is as a precursor to N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine (6PPD), which is an antiozonant used in tires. 6PPD helps protect tires from ozone degradation, which can cause cracking and other damage .

Pharmaceutical Synthesis: MIBK is involved in pharmaceutical synthesis processes. For example, it has been mentioned in patents related to the preparation of tapentadol, a medication used for pain management .

Material Science Research: Scientists utilize MIBK in various areas of material science research. It may be involved in the synthesis or processing of materials due to its solvent properties .

Note: The applications listed above are based on the information currently available from the search results. Further research into scientific literature and databases may reveal additional unique applications for 1-Methoxy-4-methylpentan-3-one.

Methyl isobutyl ketone - Wikipedia MilliporeSigma - 1-methoxy-4-methylpentan-3-ol Google Patents - Process for the preparation of tapentadol

Safety and Hazards

properties

IUPAC Name |

1-methoxy-4-methylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)7(8)4-5-9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKVRBSKXKONO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

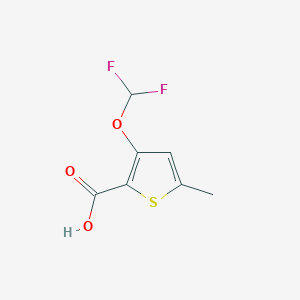

Canonical SMILES |

CC(C)C(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-methylpentan-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride](/img/structure/B1422984.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B1422986.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride](/img/structure/B1422992.png)

![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)

![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)